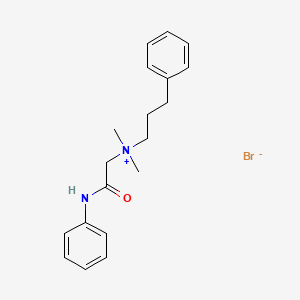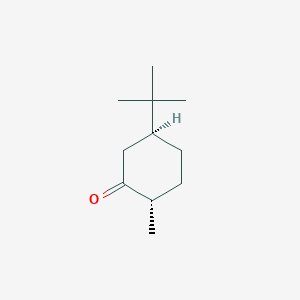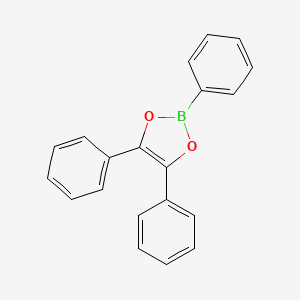![molecular formula C34H22O8 B14737316 3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione CAS No. 6310-67-4](/img/structure/B14737316.png)
3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a furobenzofuran core with four hydroxyphenyl groups attached, making it a highly functionalized molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors with furobenzofuran intermediates under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and similar compounds.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms:
Antioxidant Activity: The hydroxyphenyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, altering their activity.
Signal Transduction: The compound may interact with cellular signaling pathways, modulating biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3,7,7-Tetrakis(3,5-dibromo-4-hydroxyphenyl)-3,7-dihydro-1H,5H-furo3,4-fbenzofuran-1,5-dione : A brominated analog with similar structural features but different reactivity and applications.
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin : A porphyrin derivative with hydroxyphenyl groups, used in optical sensors and catalysis.
Uniqueness
3,3,7,7-Tetrakis(4-hydroxyphenyl)furo3,4-fbenzofuran-1,5-dione is unique due to its specific arrangement of hydroxyphenyl groups and the furobenzofuran core, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6310-67-4 |
|---|---|
Molekularformel |
C34H22O8 |
Molekulargewicht |
558.5 g/mol |
IUPAC-Name |
3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione |
InChI |
InChI=1S/C34H22O8/c35-23-9-1-19(2-10-23)33(20-3-11-24(36)12-4-20)29-17-28-30(18-27(29)31(39)41-33)34(42-32(28)40,21-5-13-25(37)14-6-21)22-7-15-26(38)16-8-22/h1-18,35-38H |
InChI-Schlüssel |
HBTSEALUACVECJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2(C3=CC4=C(C=C3C(=O)O2)C(OC4=O)(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
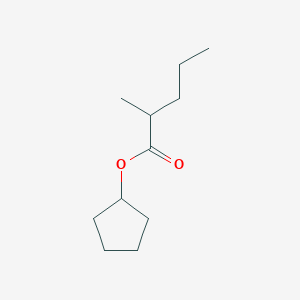
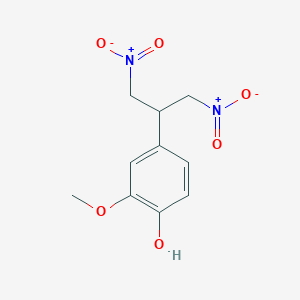
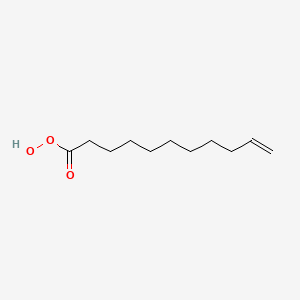
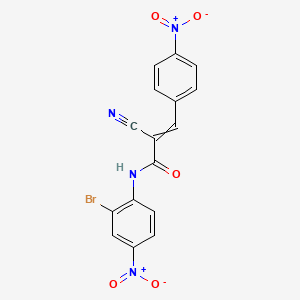
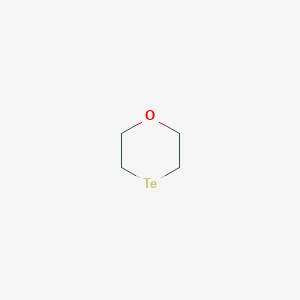


![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
